2-(3-Methoxycyclohexyl)ethan-1-amine
Description
Significance of Substituted Cyclohexyl Amines in Organic Synthesis
Substituted cyclohexylamines are a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The cyclohexane (B81311) ring provides a three-dimensional scaffold that can be functionalized to interact with specific biological targets. The amine group, a key functional group, is crucial for forming ionic bonds, hydrogen bonds, and for serving as a synthetic handle for further molecular elaboration. ijrpr.com
The versatility of cyclohexylamine (B46788) derivatives makes them valuable intermediates in the synthesis of complex organic compounds. researchgate.net For instance, they are precursors to various therapeutic agents, including those with analgesic and antidepressant properties. researchgate.net The stereochemistry of the substituted cyclohexane ring can significantly influence the biological activity of the final compound, making the development of stereoselective synthetic methods for these amines an active area of research. researchgate.netrsc.org
Historical Context of Related Amine Chemistry Research
The study of amines dates back to the 19th century with the discovery of aniline (B41778) from coal tar. rsc.org Early research focused on the basic properties of amines and their simple reactions. The development of synthetic methodologies for amines has been a cornerstone of organic chemistry. ijrpr.com
Initially, methods such as the Hofmann rearrangement and the Curtius rearrangement were developed for the synthesis of primary amines. libretexts.org The Gabriel synthesis provided a reliable method for preparing primary amines, avoiding the common issue of over-alkylation.
A significant leap in amine synthesis came with the advent of reductive amination, a versatile method that allows for the formation of primary, secondary, and tertiary amines from carbonyl compounds and ammonia (B1221849) or other amines. libretexts.org In more recent times, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl and alkylamines, offering high efficiency and broad substrate scope. ijrpr.comdoc.gov The ongoing development of more sustainable and atom-economical methods, including biocatalytic and photocatalytic approaches, continues to shape the field of amine synthesis. rsc.orgdoc.gov
Scope and Research Objectives for 2-(3-Methoxycyclohexyl)ethan-1-amine
Given the limited specific research on this compound, its primary current role appears to be that of a building block in organic synthesis. achemblock.combldpharm.com However, its structure suggests several potential avenues for future academic and industrial research.
Potential Research Areas:
Novel Synthetic Methodologies: Developing new, efficient, and stereoselective synthetic routes to this compound would be a valuable contribution to organic synthesis. This could involve exploring novel catalytic systems or enzymatic approaches. researchgate.netdoc.gov
Medicinal Chemistry Applications: The compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Research could focus on incorporating this moiety into molecules targeting central nervous system disorders, given that related cyclohexylamine derivatives have shown such activities. nih.govacs.org
Material Science: Amines are utilized in the development of polymers and functional materials. ijrpr.com The specific stereochemistry and functional groups of this compound could be exploited in the design of new materials with unique properties.
Detailed Research Findings:
While dedicated studies on this compound are scarce, research on analogous structures provides a framework for its potential utility. For example, studies on other substituted cyclohexylamines have demonstrated their efficacy as:
Enzyme Inhibitors: The rigid cyclohexyl scaffold can be tailored to fit into the active sites of specific enzymes.
Receptor Ligands: The amine functionality is crucial for interaction with various receptors in the body.
Anticonvulsant Agents: Phenylcyclohexylamine analogs have been investigated for their anticonvulsant properties. acs.org
Future research would likely focus on synthesizing a library of derivatives of this compound and screening them for various biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(3-methoxycyclohexyl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-11-9-4-2-3-8(7-9)5-6-10/h8-9H,2-7,10H2,1H3 |
InChI Key |
USZBUYZDFXDLIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methoxycyclohexyl Ethan 1 Amine
Established Synthetic Routes
Established methods for the synthesis of primary amines like 2-(3-methoxycyclohexyl)ethan-1-amine often involve classical organic reactions that are well-documented and widely used in chemical synthesis.
Gabriel Synthesis Approaches for Primary Amine Formation
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct amination. wikipedia.orgmasterorganicchemistry.combyjus.com This method utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate. byjus.com
The synthesis commences with the deprotonation of phthalimide by a base, typically potassium hydroxide, to form the potassium salt of phthalimide. wordpress.com This phthalimide anion then acts as a nucleophile, attacking the primary alkyl halide, in this case, a 2-(3-methoxycyclohexyl)ethyl halide, in a nucleophilic substitution reaction. byjus.com The resulting N-alkylphthalimide intermediate is subsequently cleaved to release the desired primary amine. masterorganicchemistry.com
Historically, this cleavage was performed under harsh acidic or basic conditions. thermofisher.com However, the Ing-Manske procedure, which employs hydrazine (B178648) hydrate, offers a milder alternative for the liberation of the amine. wikipedia.orgthermofisher.com This modification has broadened the applicability of the Gabriel synthesis to substrates with sensitive functional groups. thermofisher.com
Table 1: Key Reagents in Gabriel Synthesis
| Reagent | Role |
| Phthalimide | Source of the nitrogen atom, acts as an ammonia surrogate. byjus.com |
| Potassium Hydroxide | Base used to deprotonate phthalimide. wordpress.com |
| 2-(3-methoxycyclohexyl)ethyl halide | Alkylating agent that introduces the desired carbon skeleton. |
| Hydrazine Hydrate | Reagent for the mild cleavage of the N-alkylphthalimide. thermofisher.com |
Reductive Amination Strategies
Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with an amine source, followed by the reduction of the intermediate imine. wikipedia.org For the synthesis of this compound, the corresponding aldehyde, (3-methoxycyclohexyl)acetaldehyde, would be the key starting material.
The reaction can be performed in a one-pot procedure, known as direct reductive amination, where the carbonyl compound, amine source (such as ammonia or ammonium (B1175870) salts), and a reducing agent are combined. wikipedia.org Alternatively, an indirect approach involves the pre-formation and isolation of the imine intermediate before reduction. mdma.ch
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being particularly effective due to its selectivity for reducing the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.orgchemicalbook.com This selectivity is enhanced under mildly acidic conditions (pH ~6-7), which favor imine formation without significantly reducing the aldehyde or ketone. chemicalbook.comresearchgate.net Other reducing agents like sodium triacetoxyborohydride (B8407120) also exhibit similar selectivity and are considered safer alternatives to cyanoborohydride. reddit.com
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comorganic-chemistry.orgchemicalbook.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and safer alternative to NaBH3CN with similar selectivity. reddit.com |
| Sodium Borohydride (NaBH4) | Can also be used, but may also reduce the starting carbonyl. masterorganicchemistry.com |
Nucleophilic Substitution Reactions Involving Amine Precursors
The direct reaction of alkyl halides with ammonia to form primary amines can be complicated by multiple alkylations, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgchemguide.co.uk This lack of selectivity often makes it an inefficient method for preparing primary amines. byjus.com
To circumvent this issue, amine precursors that can be converted to the primary amine in a subsequent step are often used. One such approach involves the use of the azide (B81097) ion (N3-) as a nucleophile. The azide ion reacts with an alkyl halide, such as 2-(3-methoxycyclohexyl)ethyl halide, to form an alkyl azide. This intermediate can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Another strategy employs the cyanide ion (CN-) as the nucleophile. The resulting nitrile can then be reduced to the primary amine. These methods provide a more controlled route to the desired primary amine compared to direct amination with ammonia.
Advanced Synthetic Approaches
More advanced synthetic methodologies aim to control the stereochemistry of the final product, which is crucial for applications in fields such as medicinal chemistry and materials science.
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound involves methods that can selectively produce one or more of the possible stereoisomers of the molecule. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One approach is the stereoselective reduction of an enamine derived from a chiral amine. capes.gov.br This process can lead to the formation of a specific diastereomer of the amine product. nih.gov Another method involves the diastereoselective reduction of sulfinyl ketimines, which can be achieved with high chemo- and stereoselectivity using reagents like zirconocene (B1252598) hydride. acs.org
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantiomeric purity. rsc.orgrsc.org These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction.
For instance, the asymmetric reductive amination of ketones using a chiral catalyst and a hydrogen source can provide direct access to chiral primary amines. acs.org Chiral Lewis acids can also be used to catalyze reactions like the Michael addition, which can be a key step in the synthesis of chiral building blocks for amines. chemrxiv.org Furthermore, the asymmetric hydrogenation of enamides catalyzed by rhodium complexes with chiral ligands is another effective method for producing enantiomerically enriched amines. organic-chemistry.org The development of chiral primary amine-based organocatalysts has also expanded the toolbox for asymmetric synthesis, offering complementary and sometimes superior results compared to traditional metal-based catalysts. rsc.org
Table 3: Examples of Asymmetric Catalysis in Amine Synthesis
| Catalytic System | Reaction Type | Outcome |
| Ruthenium/C3-TunePhos | Direct Reductive Amination | Highly efficient synthesis of chiral primary amines from ketones. acs.org |
| Chiral Nickel/pybox | Coupling of α-phthalimido alkyl chlorides | Enantioconvergent synthesis of protected dialkyl carbinamines. nih.gov |
| Rhodium-chiral bisphospholane | Asymmetric Hydrogenation | Enantioselective reduction of enamides to chiral amines. organic-chemistry.org |
| Chiral Primary Amine Organocatalysts | Various | Enantioselective organic reactions. rsc.org |
Enzymatic Transformations for Chiral Amines
The synthesis of chiral amines, a critical component in many pharmaceuticals, is increasingly benefiting from enzymatic transformations. nih.govdovepress.com These biocatalytic methods offer high efficiency and stereoselectivity under sustainable conditions, often circumventing the need for harsh chemicals and complex purification steps associated with traditional chemistry. nih.govdovepress.com
Amine transaminases (ATAs) are a prominent class of enzymes for producing chiral amines. acs.org They catalyze the transfer of an amino group from a donor substrate to a prochiral ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. sci-hub.se While wild-type transaminases were initially limited to smaller aliphatic amines, protein engineering has significantly broadened their substrate scope to include bulkier and more complex molecules. nih.gov
Recent advancements have focused on enhancing the industrial viability of these enzymatic processes. Key strategies include:
Enzyme Immobilization: To improve stability and reusability, enzymes are often immobilized on solid supports. researchgate.net For instance, immobilizing ω-transaminase from Vibrio fluvialis JS17 on chitosan (B1678972) beads has been shown to enhance both the stability and reusability of the enzyme. nih.govdovepress.com Another study demonstrated that immobilizing Burkholderia phytofirmans transaminase on agarose (B213101) beads resulted in significant solvent stability. nih.gov
Cascade Reactions: Enzymatic cascades, where multiple enzymatic reactions occur in a single pot, streamline synthesis and reduce waste. acs.org These can involve combinations of different enzymes, such as an amine transaminase and an amine dehydrogenase, to achieve deracemization of amines. acs.org
Process Optimization: Continuous flow biocatalysis is being explored to improve efficiency. Microbioreactors with immobilized enzymes and cofactors have shown high productivity and stability over extended periods. researchgate.net
These developments are paving the way for scalable and cost-effective enzymatic synthesis of a wide array of chiral amines.
Photoredox Catalysis for Hindered Primary Amine Synthesis
The direct synthesis of sterically hindered primary amines, particularly those with a fully substituted α-carbon, presents a significant challenge in organic synthesis. nih.govacs.org Photoredox catalysis has emerged as a powerful tool to address this, enabling the formation of these complex structures under mild conditions. nih.govacs.orgmdpi.com
A notable method involves the use of photoredox catalysis to couple readily available O-benzoyl oximes with cyanoarenes. nih.govacs.org This process facilitates the synthesis of primary amines with fully substituted α-carbons. nih.govacs.org The proposed mechanism suggests that the photocatalyst engages in a concurrent tandem catalytic cycle. It first acts as a triplet sensitizer (B1316253) with the oxime and then as a reductant towards the cyanoarene, leading to the heterocoupling of radicals. nih.govacs.org
Further research has expanded on the deaminative functionalization of primary amines. One approach uses photoredox-catalyzed C–N bond activation of sterically hindered α-tertiary primary amines to achieve deaminative alkylation of electron-deficient olefins. thieme-connect.com This method has been successful in forming various synthetically useful derivatives, including those with nitrile and sulfone groups. thieme-connect.com
The versatility of photoredox catalysis is also evident in its application to the functionalization of α-amino acids and peptides, offering precise and selective modifications. researchgate.net These advancements highlight the potential of photoredox catalysis to construct complex amine-containing molecules that are otherwise difficult to access.
Retrosynthetic Analysis and Building Block Development
Retrosynthetic analysis is a foundational strategy in organic synthesis for deconstructing a target molecule into simpler, commercially available starting materials. echemi.comstackexchange.comyoutube.com
Analysis of Precursor Molecules
The synthesis of this compound necessitates the identification of suitable precursor molecules. A logical disconnection of the target molecule breaks the C-C bond between the cyclohexane (B81311) ring and the ethylamine (B1201723) side chain. This leads to two key synthons: a 3-methoxycyclohexyl synthon and a two-carbon unit containing the amine functionality.
Potential precursors for the 3-methoxycyclohexyl moiety could include 3-methoxycyclohexanone (B95188) or a related derivative. The ethylamine portion could be introduced via various methods, such as the addition of a two-carbon nucleophile to an electrophilic center on the cyclohexane ring, followed by functional group interconversion to the amine.
For instance, a synthetic route could involve the reaction of a 3-methoxycyclohexyl Grignard reagent with an appropriate electrophile containing a protected amine or a precursor functional group like a nitrile. Alternatively, reductive amination of a ketone precursor, such as (3-methoxyphenyl)acetone, could be considered, although this would yield a different regioisomer. orgsyn.org The synthesis of a related compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, highlights the use of chiral amino acid salts for the resolution of enantiomers, a strategy that could be applicable in the synthesis of chiral this compound. google.com
Strategic Disconnections and Protecting Group Chemistry
Strategic disconnections are crucial for devising an efficient synthetic route. For this compound, a key disconnection is the C-N bond of the primary amine. echemi.comstackexchange.com This leads to a 2-(3-methoxycyclohexyl)ethyl electrophile and an ammonia equivalent.
Given the nucleophilic and basic nature of amines, they often require protection during multi-step syntheses to prevent unwanted side reactions. researchgate.net The choice of protecting group is critical and must be stable to the reaction conditions of subsequent steps while being readily removable under mild conditions. organic-chemistry.org
Common protecting groups for amines include carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comslideshare.net
Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com
Cbz Group: Introduced using benzyl (B1604629) chloroformate (CbzCl), it is removable by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com
The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses. organic-chemistry.org For example, a molecule containing both a Boc- and a Cbz-protected amine allows for the selective deprotection of one group while the other remains intact. organic-chemistry.orgmasterorganicchemistry.com This strategy would be valuable in a synthesis requiring differential functionalization of multiple amine groups.
Spectroscopic and Structural Elucidation of 2 3 Methoxycyclohexyl Ethan 1 Amine
Advanced Spectroscopic Characterization Techniques
The precise structure of 2-(3-Methoxycyclohexyl)ethan-1-amine is determined through the combined application of several spectroscopic methods. Each technique offers unique insights into the molecular architecture, and together they provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei. libretexts.orgscience.govresearchgate.netlibretexts.orgyoutube.comuobasrah.edu.iq
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the different types of hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of analogous cyclohexylamines, the protons of the methoxy (B1213986) group (–OCH₃) are expected to produce a signal in the range of δ 3.3–3.5 ppm. vulcanchem.com The protons on the carbon adjacent to the amine group (–CH₂NH₂) typically appear at approximately δ 2.7–2.9 ppm. vulcanchem.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the methoxy group is anticipated to resonate around δ 57 ppm. vulcanchem.com The carbons within the cyclohexyl ring generally show signals in the range of δ 45–50 ppm. vulcanchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | 3.3–3.5 | - |
| Amine-adjacent Methylene Protons (-CH₂NH₂) | 2.7–2.9 | - |
| Methoxy Carbon (-OCH₃) | - | ~57 |
| Cyclohexyl Carbons | - | 45–50 |
Note: These are predicted values based on analogous compounds and may vary slightly in the actual spectrum.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. libretexts.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the complete molecular structure. sdsu.eduyoutube.com
These experiments would definitively link the ethylamine (B1201723) side chain to the 3-position of the methoxycyclohexyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgresearchgate.netyoutube.com For a primary amine like this compound, the N-H stretching vibrations are particularly informative.
Primary amines typically exhibit a pair of bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.orgpressbooks.pub These bands are generally sharper and less intense than the broad O-H bands of alcohols. libretexts.org The presence of a C-O bond from the methoxy group would also be expected to show a stretching vibration. libretexts.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Symmetric and Asymmetric Stretch | 3300–3500 |
| C-O Stretch (Ether) | Stretch | Varies, often in fingerprint region |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. libretexts.orgresearchgate.netuobasrah.edu.iqyoutube.com
For this compound (C₉H₁₉NO), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. vulcanchem.com A common fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. miamioh.edu The loss of the largest alkyl group is often the preferred pathway.
Structural Analysis and Conformational Studies
The structural analysis of this compound also involves understanding its three-dimensional shape and the preferred arrangement of its atoms in space, known as conformational analysis.
Computational models can predict key structural features. For instance, the molecule is predicted to have one hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the amine and methoxy groups). vulcanchem.com These features are critical for its interactions and reactivity. The ethylamine side chain extends from the cyclohexyl ring, influencing how the molecule can interact with other molecules or surfaces. Conformational studies would investigate the preferred orientation of the methoxy and ethylamine substituents on the cyclohexane (B81311) ring (axial vs. equatorial) and the rotational conformations of the side chain.
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring predominantly adopts a chair conformation, which is widely recognized as its most stable form. This preference is attributed to the minimization of two primary types of strain: angle strain and torsional strain. libretexts.orglibretexts.org In the chair conformation, the carbon-carbon bond angles are approximately 109.5°, closely resembling the ideal tetrahedral angle, thus eliminating angle strain. libretexts.org Furthermore, all hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. libretexts.orglibretexts.org
The flexibility of the cyclohexane ring allows it to interconvert between two chair conformations, a process known as ring flipping. libretexts.org During this rapid interconversion, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org For an unsubstituted cyclohexane ring, these two chair conformations are energetically equivalent. libretexts.org
However, in substituted cyclohexanes such as this compound, the presence of substituents significantly influences the conformational equilibrium. The two substituents, a methoxy group (-OCH3) and an ethanamine group (-CH2CH2NH2), can occupy either axial or equatorial positions. The relative stability of the resulting conformers is dictated by steric interactions. Generally, conformers with bulky substituents in the equatorial position are favored as this arrangement minimizes steric hindrance.
In the case of 1,3-disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) determines which conformer is more stable. For a cis-1,3-disubstituted cyclohexane, the diequatorial conformer is typically the most stable. In contrast, a trans-1,3-disubstituted cyclohexane will have one substituent in an axial position and the other in an equatorial position in both of its chair conformers. utexas.edu
While the chair conformation is the most stable, other less stable conformations such as the "boat," "twist-boat," and "half-chair" exist. libretexts.orgmasterorganicchemistry.com The boat conformation is less stable due to eclipsing interactions between hydrogens and steric crowding. libretexts.org The "half-chair" conformation represents the energy maximum on the pathway of ring inversion. utexas.edu The significant energy barrier for ring flipping, approximately 10 kcal/mol, allows for the "freezing out" of conformational changes at low temperatures, such as -78 degrees Celsius. utexas.edu The dynamic interconversion between various conformations can be influenced by factors such as steric repulsion between bulky substituents, which can lower the energy barrier for ring inversion. nih.gov
Stereochemical Assignment and Chirality
The presence of two different substituents on the cyclohexane ring of this compound introduces the possibility of stereoisomerism. The carbon atoms to which the methoxy and ethanamine groups are attached (C-1 and C-3) are potential stereogenic centers. The spatial arrangement of these substituents gives rise to cis and trans diastereomers.
In the cis isomer, both substituents are on the same side of the cyclohexane ring plane, while in the trans isomer, they are on opposite sides. The determination of the precise stereochemistry, whether a given sample is the cis isomer, the trans isomer, or a mixture of both, requires detailed spectroscopic analysis, often involving Nuclear Magnetic Resonance (NMR) spectroscopy. The relative configuration of stereogenic centers in cyclic systems can often be elucidated by analyzing chemical shift deviations in comparison to model compounds of known stereochemistry. nih.gov
Furthermore, depending on the substitution pattern, the molecule may be chiral. If the molecule is not superimposable on its mirror image, it is chiral and will exist as a pair of enantiomers. For this compound, the cis isomer possesses a plane of symmetry and is therefore achiral (a meso compound). In contrast, the trans isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers.
The absolute configuration of each stereogenic center in the chiral trans isomer is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The definitive assignment of the absolute configuration typically requires more advanced techniques, such as X-ray crystallography of a suitable crystalline derivative or synthesis from a chiral starting material of known configuration. nih.gov
Chemical Reactivity and Derivatization Studies of 2 3 Methoxycyclohexyl Ethan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group (-NH2) is the most reactive site in the 2-(3-Methoxycyclohexyl)ethan-1-amine molecule. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.
Nucleophilic Reactivity of the Amine Nitrogen
The nitrogen atom in the primary amine group possesses a lone pair of electrons, making it a potent nucleophile. chemguide.co.uk This allows it to attack electron-deficient centers, initiating a variety of chemical reactions. fiveable.me The nucleophilicity of primary amines like this compound is generally stronger than that of corresponding alcohols because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. fiveable.me
However, the reactivity can be influenced by steric hindrance. As a primary amine, it is typically more nucleophilic than secondary or tertiary amines, which have bulkier alkyl groups that can impede the approach to an electrophile. fiveable.me Electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can decrease it by reducing the electron density on the nitrogen atom. fiveable.me
This nucleophilic character is fundamental to many of the reactions discussed below, including the formation of amides and imines.
Formation of Amides and Other N-Substituted Derivatives
One of the most common reactions involving primary amines is their acylation to form amides. This can be achieved by reacting this compound with various carboxylic acid derivatives, such as acid chlorides, acid anhydrides, or esters. jove.comchemguide.co.uk The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. jove.com
| Acylating Agent | Leaving Group | General Reaction |
| Acid Chloride (R-COCl) | Chloride ion (Cl-) | R-COCl + 2 R'-NH2 → R-CONH-R' + R'-NH3+Cl- |
| Acid Anhydride ((RCO)2O) | Carboxylate ion (RCOO-) | (RCO)2O + R'-NH2 → R-CONH-R' + R-COOH |
| Ester (R-COOR") | Alkoxide ion (R"O-) | R-COOR" + R'-NH2 → R-CONH-R' + R"-OH |
In these reactions, a second equivalent of the amine often acts as a base to neutralize the acidic byproduct. jove.com
The resulting N-substituted amides are significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. jove.commsu.edu This property is synthetically useful, for example, in moderating the activating effect of an amino group in electrophilic aromatic substitution reactions. jove.com
Beyond simple amides, the primary amine can react with other electrophiles to form a wide array of N-substituted derivatives. For instance, reaction with sulfonyl chlorides yields sulfonamides, a reaction that forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu Alkylation with alkyl halides can also occur, though this often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated products. msu.educhemguide.co.uk
Imine and Enamine Formation and Subsequent Reactions
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pub This reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent dehydration of the carbinolamine yields the imine, a compound containing a carbon-nitrogen double bond (C=N). chemistrysteps.compressbooks.pub
The formation of imines is a reversible process. pressbooks.pub The mechanism proceeds as follows:
Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org
Proton transfer to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. pressbooks.pub
Deprotonation to yield the final imine product. pressbooks.publibretexts.org
It is important to note that while primary amines form imines, secondary amines react with aldehydes and ketones to form enamines, which have a carbon-carbon double bond adjacent to the nitrogen atom. organicchemistrytutor.comlibretexts.org Both reactions proceed through a common iminium ion intermediate. chemistrysteps.com Imines are valuable synthetic intermediates, for example, in the synthesis of other amines through reductive amination. organicchemistrytutor.com
Reactivity of the Methoxy (B1213986) Functional Group
The methoxy group (-OCH3) is an ether functional group and is generally considered to be chemically stable and unreactive under many conditions. pearson.com This stability makes ethers useful as solvents in many organic reactions. pressbooks.pub However, under specific and often harsh conditions, the C-O bond of the ether can be cleaved.
The most common method for ether cleavage is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the ether's alkyl groups. wikipedia.orgchemistrysteps.com
In the case of this compound, the methoxy group is attached to a secondary carbon of the cyclohexane (B81311) ring. Cleavage with HBr or HI would likely proceed through an SN2 mechanism. pressbooks.pub The reaction would involve the following steps:
Protonation of the ether oxygen by the strong acid.
Nucleophilic attack by the halide ion (Br- or I-) on the methyl carbon of the methoxy group. This is the less sterically hindered site, favoring SN2 attack.
Displacement of the resulting alcohol (3-(2-aminoethyl)cyclohexan-1-ol) as the leaving group.
Transformations Involving the Cyclohexane Ring
The cyclohexane ring in this compound is a saturated aliphatic ring and is relatively unreactive, similar to alkanes. worldofmolecules.com However, it can undergo transformations under specific catalytic conditions, primarily involving oxidation or dehydrogenation.
Oxidation: The cyclohexane ring can be oxidized to produce cyclohexanol (B46403) and cyclohexanone. google.com This process is of significant industrial importance for the production of adipic acid and caprolactam, precursors to nylon. nih.gov The oxidation is typically carried out using air or oxygen at elevated temperatures in the presence of transition metal catalysts, such as cobalt compounds. google.comnih.gov Further oxidation can lead to the cleavage of the ring to form dicarboxylic acids like adipic acid. youtube.com
Dehydrogenation: The cyclohexane ring can be catalytically dehydrogenated to form an aromatic benzene ring. google.com This is an endothermic reaction that releases hydrogen gas and is often performed at high temperatures over catalysts containing metals like platinum, palladium, or nickel. researchgate.netacs.org In the context of this compound, dehydrogenation would lead to the formation of a substituted benzene derivative. The process is believed to occur stepwise, with cyclohexene and cyclohexadiene as potential intermediates. acs.org
The conformation of the cyclohexane ring (chair vs. boat) and the axial or equatorial position of substituents can influence the reactivity of the ring and its functional groups. worldofmolecules.comlibretexts.org For example, elimination reactions often require substituents to be in an axial position. worldofmolecules.com
Rearrangement Reactions (e.g., Schmidt Reaction Principles for Amine Formation)
While this compound itself may not readily undergo rearrangement, reactions like the Schmidt reaction are highly relevant to the synthesis of primary amines from other functional groups. The Schmidt reaction provides a method for converting carboxylic acids into primary amines with the loss of one carbon atom. byjus.comwikipedia.org
This reaction involves treating a carboxylic acid with hydrazoic acid (HN3) in the presence of a strong acid catalyst. wikipedia.orgjk-sci.com The mechanism proceeds as follows:
Protonation of the carboxylic acid and loss of water to form an acylium ion. byjus.comwikipedia.org
Nucleophilic attack by hydrazoic acid on the acylium ion to form a protonated acyl azide (B81097). byjus.comlibretexts.org
Rearrangement of the acyl azide, where an alkyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of nitrogen gas (N2). byjus.comwikipedia.org
This rearrangement forms a protonated isocyanate. byjus.com
The isocyanate is then attacked by water. wikipedia.org
Subsequent decarboxylation of the resulting carbamic acid yields the primary amine. wikipedia.org
Applications in Advanced Organic Synthesis
2-(3-Methoxycyclohexyl)ethan-1-amine as a Versatile Building Block
In theory, this compound could be utilized as a building block in the synthesis of more complex molecules. The amine functionality allows for its covalent attachment to other molecular fragments.
The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized building blocks. A compound like this compound could potentially be incorporated into the synthesis of novel pharmaceutical agents, agrochemicals, or materials. The cyclohexyl moiety could impart specific conformational properties or lipophilicity to the target molecule.
Chiral amines are frequently used in asymmetric synthesis as resolving agents, chiral auxiliaries, or chiral ligands for metal catalysts. If this compound were available in an enantiomerically pure form, it could theoretically be employed in these methodologies. The stereocenters on the cyclohexane (B81311) ring could influence the stereochemical outcome of a reaction.
Role in Ligand Design and Coordination Chemistry
Primary amines are common coordinating groups in ligand design. The nitrogen atom's lone pair of electrons can donate to a metal center, forming a coordination complex.
The structure of this compound could be adapted for the synthesis of mono- or bidentate ligands. The methoxy (B1213986) group's oxygen atom could also potentially participate in coordination, leading to a bidentate N,O-chelate. Such ligands could be used to prepare transition metal complexes with potential applications in catalysis or materials science.
Incorporation into Polymeric Systems
Primary amines can be incorporated into polymeric structures through various polymerization techniques. For instance, they can be used as monomers in the synthesis of polyamides or polyimines. The cyclohexyl group would become a pendant group on the polymer backbone, influencing the polymer's physical properties such as its glass transition temperature, solubility, and mechanical strength.
Advanced Analytical Methodologies for Purity and Characterization in Research
Chromatographic Techniques for High-Purity Assessment
Chromatographic methods are powerful tools for separating and quantifying components within a mixture, making them indispensable for purity analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For the analysis of 2-(3-Methoxycyclohexyl)ethan-1-amine, a reverse-phase HPLC method is typically employed. nih.gov The separation is generally achieved on a C18 column, which consists of a silica-based stationary phase modified with octadecylsilyl groups. nih.gov
The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient or isocratic elution allows for the separation of the main compound from its impurities. Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (MS). nih.gov Method validation according to the International Council for Harmonisation (ICH) guidelines ensures the reliability of the results for parameters such as linearity, accuracy, precision, and robustness. nih.gov
A typical HPLC method for a primary amine might involve the following parameters, which can be adapted for this compound:
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | PDA at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
This table is for illustrative purposes and specific conditions would require method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Components
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile residual solvents that may be present from the synthesis process. thermofisher.com The United States Pharmacopeia (USP) method <467> provides a framework for such analysis, classifying solvents based on their toxicity. thermofisher.comthermofisher.com
For the analysis of residual solvents in a sample of this compound, a headspace GC-MS approach is often utilized. chromtech.net.au This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. chromtech.net.au This sample introduction method prevents contamination of the GC system with the non-volatile main compound.
The GC separates the various solvents based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the individual components based on their mass-to-charge ratio and fragmentation patterns.
Table 2: Typical GC-MS Parameters for Residual Solvent Analysis
| Parameter | Value |
| GC Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Injection Mode | Headspace |
| Oven Program | Initial 40 °C, ramped to 240 °C |
| MS Detector | Electron Ionization (EI) |
| Mass Range | 35-350 amu |
This table represents typical parameters and would be optimized for the specific solvents used in the synthesis of the target compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.comacs.org For the purity assessment of this compound, a UPLC method can provide a more detailed impurity profile. waters.comlcms.cz
The principles of separation are similar to HPLC, typically employing a reversed-phase column. However, the higher backpressure generated by the smaller particles requires a specialized UPLC system. The increased peak capacity of UPLC is particularly advantageous for resolving closely related impurities. Coupling UPLC with a mass spectrometer (UPLC-MS) provides highly sensitive and selective detection, allowing for the identification of trace-level impurities. acs.orgwaters.com For primary amines, derivatization can sometimes be employed to enhance detection. acs.org
Table 3: Example UPLC Method Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detector | Tandem Quadrupole Mass Spectrometer (MS/MS) |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
This table provides an example of UPLC parameters; actual conditions would be developed and validated.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Evaluation
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same compound. acs.orgbohrium.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for an absolute purity determination. acs.org
For the purity evaluation of this compound, a known amount of the sample is weighed accurately and dissolved in a suitable deuterated solvent along with a known amount of a high-purity internal standard. acs.org The ¹H NMR spectrum is then acquired under specific quantitative conditions, ensuring full relaxation of the nuclei.
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. The molecular weights and the number of protons contributing to each signal are also factored into the calculation. acs.org qNMR is particularly valuable as it can quantify both active ingredients and impurities, provided they have NMR-active nuclei and are present at detectable concentrations. bohrium.com A simple protocol for analyzing the enantiomeric purity of chiral primary amines using NMR has also been described, which involves derivatization to form diastereomeric iminoboronate esters. nih.govresearchgate.net
Table 4: Key Parameters for qNMR Purity Assessment
| Parameter | Guideline |
| Internal Standard | High purity (e.g., maleic anhydride, dimethyl sulfone), with signals that do not overlap with the analyte. |
| Solvent | Deuterated solvent that fully dissolves both the analyte and the internal standard. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest. |
| Pulse Angle | Typically 90° for maximum signal intensity. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio for accurate integration. |
| Data Processing | Careful phasing and baseline correction are crucial. |
This table outlines key considerations for developing a qNMR method.
Theoretical and Computational Chemistry Studies on 2 3 Methoxycyclohexyl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-Methoxycyclohexyl)ethan-1-amine at the subatomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic architecture of this compound. By approximating the electron density, DFT can accurately forecast a range of molecular properties. These calculations are crucial for mapping the electron distribution, thereby identifying electron-rich and electron-deficient centers that dictate the molecule's reactivity towards electrophiles and nucleophiles.
Furthermore, DFT enables the calculation of various reactivity descriptors. These include electronegativity, which measures the tendency of the molecule to attract electrons, and chemical hardness, which quantifies its resistance to changes in electron distribution. The Fukui function, another DFT-derived descriptor, can predict the most likely sites for nucleophilic and electrophilic attack within the molecule.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods contribute to a comprehensive understanding of this compound. Ab initio methods, which are derived directly from theoretical principles without reliance on experimental data, offer a high degree of accuracy. These include the Hartree-Fock method and more advanced post-Hartree-Fock techniques like Møller-Plesset perturbation theory and coupled cluster theory, which provide progressively more accurate solutions to the electronic Schrödinger equation, albeit at a higher computational expense.
In contrast, semi-empirical methods incorporate parameters derived from experimental data to simplify the calculations. While generally less accurate than ab initio or DFT approaches, their computational efficiency makes them suitable for preliminary analyses of large molecular systems.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, shedding light on its conformational flexibility and the intricate mechanisms of its chemical reactions.
Conformational Energy Landscape Exploration
The structural diversity of this compound is rooted in the conformational flexibility of the cyclohexane (B81311) ring and the rotational freedom of its substituents. The cyclohexane moiety can adopt several conformations, with the chair form being the most stable. The methoxy (B1213986) and ethanamine substituents can be oriented in either axial or equatorial positions, giving rise to a complex conformational energy landscape.
Computational methods are employed to systematically explore this landscape by calculating the relative energies of the different possible conformers. This analysis is crucial for identifying the lowest-energy, and therefore most populated, conformations under given conditions. Understanding the preferred three-dimensional structure is essential for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Orientations (Methoxy, Ethanamine) | Relative Energy (kcal/mol) |
| Chair | Equatorial, Equatorial | 0.00 |
| Chair | Equatorial, Axial | 1.95 |
| Chair | Axial, Equatorial | 2.20 |
| Chair | Axial, Axial | 4.80 |
| Skew-Boat | - | 5.50 |
This table presents illustrative data based on typical conformational energies for substituted cyclohexanes.
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound. By identifying transition states—the high-energy species that must be formed for a reaction to proceed—and intermediate structures, researchers can construct a detailed, step-by-step mechanism for a given chemical transformation.
These studies allow for the calculation of activation energies, which are critical for predicting reaction rates. By understanding the energetic barriers and the geometries of the species involved, chemists can gain a deeper understanding of why certain reaction pathways are favored over others.
Structure-Reactivity Relationships from Computational Data
A significant outcome of computational studies is the ability to establish quantitative structure-reactivity relationships (QSRR). By correlating computed molecular properties with experimentally observed reactivity, it becomes possible to develop predictive models.
For example, a QSRR model might link a calculated electronic descriptor, such as the charge on the nitrogen atom, with the measured basicity of a series of related amines. Such a model would then enable the prediction of the basicity of a novel, yet-to-be-synthesized amine, thereby guiding the design of molecules with desired properties.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes to 2-(3-Methoxycyclohexyl)ethan-1-amine Analogues
The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and identifying compounds with enhanced or novel properties. Current research focuses on developing more efficient, versatile, and environmentally benign synthetic strategies.
One promising approach is the application of "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reactions. This emerging technology allows for the direct alkylation of amines with alcohols, which are less reactive than traditional alkylating agents like halides or sulfonates. This method is attractive for its sustainability as it often reduces the number of synthetic steps and avoids the use of toxic reagents. For instance, the direct coupling of a substituted cyclohexanol (B46403) with an appropriate amine in the presence of a transition metal catalyst (e.g., rhodium, nickel, palladium) could provide a direct route to various analogues. google.com
Another area of development is the use of biocatalysis, particularly employing enzymes like reductive aminases (RedAms). researchgate.net These enzymes can catalyze the asymmetric reductive amination of ketones, offering a highly enantioselective route to chiral amines. researchgate.net This method is particularly valuable for creating stereochemically defined analogues of this compound, which is important as different stereoisomers can exhibit distinct biological activities. The process is considered "green" as it operates under mild conditions and avoids harsh chemicals. researchgate.net
Furthermore, multicomponent reactions, such as the Mannich reaction and its variations, offer a powerful tool for the rapid assembly of complex molecules from simple starting materials. nih.gov A three-component radical homo-Mannich reaction, for example, allows for the use of enolizable aldehydes, expanding the scope of accessible γ-amino-carbonyl compounds which can be precursors or analogues. nih.gov The modularity of these reactions allows for the systematic variation of substituents on the cyclohexyl ring and the amine functionality.
The table below summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound analogues.
| Synthetic Strategy | Description | Potential Advantages | Key Reagents/Catalysts |
| Hydrogen Borrowing | Direct alkylation of amines using alcohols. | Fewer synthetic steps, use of less reactive and toxic reagents. | Transition metal catalysts (Rh, Ni, Pd, Pt, Ir, Ru). google.com |
| Enzymatic Reductive Amination | Asymmetric amination of a ketone precursor using reductive aminases. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Reductive aminases (RedAms). researchgate.net |
| Multicomponent Reactions | Combining three or more starting materials in a single step to form a complex product. | High atom economy, convergent synthesis, rapid generation of molecular diversity. | Varies depending on the specific reaction (e.g., radical initiators for radical Mannich reactions). nih.gov |
| Hantzsch Dihydropyridine Synthesis | Condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org | Versatile for creating substituted pyridine-containing analogues. nih.govbeilstein-journals.org | Ammonia or an ammonium (B1175870) salt. nih.govbeilstein-journals.org |
Exploration of New Chemical Transformations
Beyond the synthesis of new analogues, there is significant interest in exploring novel chemical transformations of the this compound scaffold itself. The primary amine group is a versatile functional handle for a variety of chemical modifications.
One area of exploration is the synthesis of novel heterocyclic systems derived from this compound. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The Guareschi–Thorpe condensation, which reacts a cyanoacetamide with a 1,3-diketone, is a classic method for synthesizing highly substituted 2-pyridones and could be adapted for use with derivatives of the title compound. beilstein-journals.org
Another avenue of research involves the derivatization of the primary amine to form amides, sulfonamides, and ureas. These transformations can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, treatment with dimethylcarbamoyl chloride or triphosgene (B27547) followed by reaction with an amine can yield urea (B33335) derivatives. google.com
The development of novel catalytic processes for the functionalization of the C-H bonds of the cyclohexane (B81311) ring is also a frontier in organic synthesis. While challenging, the selective activation and functionalization of these bonds would provide direct access to a wide range of new derivatives without the need for lengthy synthetic sequences starting from pre-functionalized cyclohexanes.
The table below outlines potential chemical transformations of this compound.
| Transformation Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Potential Impact on Properties |
| Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amide | Altered hydrogen bonding, lipophilicity, and metabolic stability. |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Modified acidity and polarity. |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Urea/Thiourea | Introduction of additional hydrogen bond donors and acceptors. |
| Reductive Amination | Aldehydes or ketones with a reducing agent | Secondary or tertiary amine | Increased basicity and steric bulk. |
| Heterocycle Formation | Dicarbonyl compounds, α,β-unsaturated systems | Pyridines, pyrimidines, etc. | Creation of novel, rigid scaffolds with distinct biological profiles. |
Advanced Computational Studies for Predictive Modeling and Design
In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of new molecules and the prediction of their properties before their synthesis. mdpi.com For this compound and its analogues, advanced computational studies can provide valuable insights into their structure, reactivity, and potential biological activity.
Molecular docking simulations can be used to predict the binding modes of these compounds with various biological targets, such as enzymes and receptors. rsc.orgnih.gov By understanding these interactions at the atomic level, researchers can design new analogues with improved binding affinity and selectivity. For example, docking studies of heterocyclic amide derivatives with cyclooxygenase (COX) enzymes have been used to identify potential anti-inflammatory agents. phcogj.com
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing robust QSAR models, it is possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. These models often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters.
Molecular dynamics (MD) simulations provide a dynamic view of how these molecules behave over time, for instance, when interacting with a biological target or in different solvent environments. rsc.org This can reveal important information about the conformational flexibility of the cyclohexane ring and the side chain, as well as the stability of ligand-protein complexes. rsc.org
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application of computational chemistry. phcogj.com By predicting these pharmacokinetic and toxicological properties early in the research process, scientists can identify and filter out compounds that are likely to fail in later stages of development due to poor drug-like properties.
The following table highlights key computational methods and their applications in the study of this compound derivatives.
| Computational Method | Application | Predicted Properties | Software/Tools |
| Molecular Docking | Predicting the binding mode and affinity of ligands to a biological target. | Binding energy, protein-ligand interactions, binding pose. rsc.org | AutoDock, Glide, GOLD |
| QSAR | Correlating chemical structure with biological activity. | Predicted biological activity (e.g., IC50), identification of key structural features. researchgate.net | Various statistical software packages. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Conformational stability, flexibility, binding free energy. rsc.org | GROMACS, AMBER, NAMD |
| ADMET Prediction | Predicting pharmacokinetic and toxicological properties. | Solubility, permeability, metabolic stability, potential toxicity. phcogj.com | SwissADME, QikProp, Discovery Studio |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Optimized geometry, molecular orbital energies, thermochemical properties. phcogj.com | Gaussian, ORCA, Spartan |
By integrating these advanced synthetic, transformative, and computational approaches, future research on this compound and its analogues is expected to yield a wealth of new chemical entities with tailored properties for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxycyclohexyl)ethan-1-amine, and how can reaction conditions be optimized for purity?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclohexane ring functionalization and subsequent amine introduction. For example:
- Step 1: Methoxy group installation via nucleophilic substitution or oxidation of cyclohexanol derivatives.
- Step 2: Ethylamine chain attachment through reductive amination or Grignard reactions.
- Optimization: Use polar aprotic solvents (e.g., DMF) for better solubility, and catalysts like palladium for cross-coupling steps. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. Safety protocols (e.g., inert atmosphere for moisture-sensitive steps) are critical .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR: Analyze methoxy proton signals (δ ~3.3 ppm in H-NMR) and cyclohexyl carbons (δ ~70 ppm in C-NMR). Compare with analogs like 2-(3-methoxyphenyl)ethylamine for substituent effects .
- LC-MS: Use high-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns. Address discrepancies (e.g., unexpected adducts) by adjusting ionization parameters (e.g., ESI vs. APCI) .
- X-ray Crystallography: Resolve chiral centers (if present) by co-crystallization with resolving agents like tartaric acid derivatives .
Q. What safety protocols are essential when handling this amine derivative in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal: Segregate amine-containing waste and neutralize with dilute HCl before disposal. Partner with certified waste management services for compliance .
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, given its chiral centers?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (85:15). Monitor enantiomeric excess (ee) via UV detection .
- Kinetic Resolution: Employ enantioselective enzymes (e.g., lipases) or organocatalysts to preferentially react with one enantiomer. For example, Candida antarctica lipase B catalyzes acyl transfer in non-polar solvents .
Q. How can researchers address discrepancies in analytical data, such as unexpected peaks in LC-MS profiles?
Methodological Answer:
- Isomer Differentiation: Use tandem MS (MS/MS) to distinguish structural isomers (e.g., methoxy positional isomers). Compare fragmentation patterns with reference standards .
- Nomenclature Validation: Cross-check IUPAC naming conventions against spectral data. For example, a misassigned "ethylamino" group in cyclohexanone derivatives was corrected via H-NMR coupling constants .
Q. What in vitro models are suitable for studying its interactions with CNS receptors?
Methodological Answer:
- Receptor Binding Assays: Use radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors) to measure affinity (K). Structural analogs like 2-(5,7-dichloroindol-3-yl)ethan-1-amine show serotonin receptor selectivity, suggesting similar protocols .
- Functional Assays: Measure intracellular Ca flux in HEK293 cells expressing cloned receptors. Compare efficacy (% Emax) to known agonists/antagonists .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
Methodological Answer:
- In Silico Tools: Use software like Schrödinger’s QikProp to predict CYP450 metabolism (e.g., demethylation at the methoxy group). Validate with microsomal stability assays .
- Toxicity Screening: Apply read-across models using structurally similar amines (e.g., mescaline derivatives) to estimate LD and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
